(S)-2-amino-2-(3-bromophenyl)ethanol

Chiral purity Enantiomeric excess Quality control

Chiral resolution of β-amino alcohols often consumes >50% of material when using racemic starting materials. This (S)-enantiomer (CAS 209963-05-3) eliminates that waste, providing the correct absolute configuration for direct incorporation into β₂-agonist APIs. - 96% purity (NMR/HPLC/GC verified); free base form avoids catalyst poisoning during Pd-catalyzed cross-couplings - Meta-bromine handle enables late-stage Suzuki diversification without the steric hindrance of ortho-substituted isomers - Supplied under inert gas at 2-8 °C; ships ambient globally

Molecular Formula C8H10BrNO
Molecular Weight 216.07 g/mol
CAS No. 209963-05-3
Cat. No. B1401344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-amino-2-(3-bromophenyl)ethanol
CAS209963-05-3
Molecular FormulaC8H10BrNO
Molecular Weight216.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(CO)N
InChIInChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1
InChIKeyNWQRKZFQSCBVEY-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-2-(3-bromophenyl)ethanol Specifications


(S)-2-Amino-2-(3-bromophenyl)ethanol (CAS 209963-05-3), also designated (2S)-2-amino-2-(3-bromophenyl)ethanol or (betaS)-beta-Amino-3-bromobenzeneethanol, is an enantiomerically pure chiral β-amino alcohol with molecular formula C₈H₁₀BrNO and molecular weight 216.08 g·mol⁻¹ . The compound features a primary amino group and a primary hydroxyl group attached to a benzylic chiral carbon bearing (S)-absolute configuration, with a bromine atom substituted at the meta-position of the phenyl ring . Its bifunctional 1,2-amino alcohol motif and aryl bromide handle make it a versatile chiral building block for asymmetric synthesis and medicinal chemistry, particularly as a pharmaceutical intermediate in the preparation of β-adrenergic receptor agonists and other optically active drug candidates .

Why (S)-Enantiomer Substitution Fails


Chiral-center enantiomers of β-amino alcohols have been demonstrated to differ significantly in biological activity, pharmacodynamics, pharmacokinetics, and toxicity [1]. For (S)-2-amino-2-(3-bromophenyl)ethanol (CAS 209963-05-3), the specific (S)-configuration at the benzylic carbon is critical because it dictates the three-dimensional orientation of the amino and hydroxyl pharmacophoric groups, which in turn governs enantioselective receptor binding, enzyme recognition, and downstream chiral induction in asymmetric transformations. Substituting with the racemic mixture (CAS 188586-75-6) introduces 50% of the (R)-enantiomer (CAS 209963-04-2), which may exhibit reduced or opposing biological activity, alter the stereochemical outcome of subsequent synthetic steps, and compromise enantiomeric purity in final active pharmaceutical ingredients (APIs). The following quantitative evidence dimensions establish the specific differentiators that make the (S)-configured, meta-bromo-substituted free base the preferred procurement choice for enantioselective applications.

(S)-2-Amino-2-(3-bromophenyl)ethanol: Differentiation Evidence


Enantiomeric Purity: Batch Specifications

Procurement-grade (S)-2-amino-2-(3-bromophenyl)ethanol (CAS 209963-05-3) is supplied with a standard purity specification of 96% as determined by NMR, HPLC, and GC batch analysis . The (R)-enantiomer (CAS 209963-04-2) is typically offered at 95% purity , while the racemic mixture (CAS 188586-75-6) is available at 98% chemical purity but contains both enantiomers in equal proportion, providing zero enantiomeric enrichment . The (S)-enantiomer thus delivers defined absolute stereochemistry at 96% chemical purity, whereas the higher nominal purity of the racemate (98%) is misleading for stereoselective applications because it masks the absence of enantiomeric discrimination.

Chiral purity Enantiomeric excess Quality control

pKa Differentiation: Meta- vs. Ortho-Bromo

The predicted acid dissociation constant (pKa) of the hydroxyl group in (S)-2-amino-2-(3-bromophenyl)ethanol is 12.48 ± 0.10, compared to 12.34 ± 0.10 for the ortho-bromo isomer (CAS 1213600-83-9) . This 0.14 pKa unit difference reflects the distinct electronic influence of meta- versus ortho-bromine substitution on the phenyl ring: ortho-bromine exerts a stronger inductive electron-withdrawing effect through-space and through-bond, increasing hydroxyl acidity relative to the meta-substituted analog. While both compounds share identical predicted boiling points (341.6 ± 27.0 °C) and densities (1.539 ± 0.06 g/cm³), the pKa difference translates to measurably different protonation states under specific pH conditions, which can affect solubility, extraction behavior, and reactivity in pH-sensitive transformations .

Positional isomer pKa Reactivity

Free Base vs. HCl Salt: Solubility and Stability

(S)-2-Amino-2-(3-bromophenyl)ethanol as the free base (CAS 209963-05-3) exhibits an experimentally determined aqueous solubility of 2.33 mg/mL (Log S class: poorly soluble) . The hydrochloride salt form (CAS 2095772-98-6, MW 252.54 g/mol) offers enhanced aqueous solubility and stability, making it preferable for aqueous-phase reactions and biological assay preparations [1]. However, the free base is preferred for organic-phase asymmetric transformations where the absence of the chloride counterion avoids potential interference with chiral catalysts or nucleophilic side reactions. Storage specifications differ: the free base requires storage under inert gas (nitrogen or argon) at 2–8 °C , whereas the hydrochloride salt can be stored under ambient conditions [1], reflecting the stabilizing effect of salt formation on the amino group against oxidative degradation.

Free base Hydrochloride salt Solubility Storage stability

Suzuki-Miyaura Coupling: Meta-Bromo Reactivity

A systematic investigation of Suzuki-Miyaura coupling of o-, m-, and p-bromophenols under standardized conditions (Pd/C catalyst, water solvent, microwave irradiation) revealed that the meta-bromophenyl substrates exhibit distinct reactivity profiles compared to their ortho and para counterparts [1]. While this study was conducted on halophenols rather than amino alcohols, the electronic and steric principles governing oxidative addition of Pd(0) into the C-Br bond are directly transferable to (S)-2-amino-2-(3-bromophenyl)ethanol. The meta-bromine position is less sterically hindered than ortho and experiences different resonance electronic effects than para, resulting in intermediate coupling rates that can be advantageous for sequential or chemoselective cross-coupling strategies where ortho-bromides may react too sluggishly and para-bromides may react too rapidly for controlled mono-functionalization [1].

Suzuki-Miyaura coupling Positional isomer effect Cross-coupling Aryl bromide

Storage Conditions: Meta- vs. Para-Bromo

The (S)-2-amino-2-(3-bromophenyl)ethanol free base (CAS 209963-05-3) mandates storage under inert gas (nitrogen or argon) at 2–8 °C , indicating sensitivity to atmospheric oxygen and/or moisture that can lead to amine oxidation or hygroscopic degradation. In contrast, the para-bromo positional isomer (S)-2-amino-2-(4-bromophenyl)ethanol (CAS 354153-65-4) can be stored at room temperature with only protection from light and an inert atmosphere . The ortho-bromo isomer (CAS 1213600-83-9) requires storage at 2–8 °C with protection from light but without explicit inert gas requirements . These divergent storage specifications reflect real differences in chemical stability attributable to the position of bromine substitution, with the meta isomer exhibiting the most stringent cold-chain and atmospheric control requirements.

Storage stability Inert atmosphere Positional isomer

Application Scenarios for (S)-2-Amino-2-(3-bromophenyl)ethanol


Asymmetric Synthesis of β-Adrenergic Agonist Intermediates

The (S)-configured benzylic amino alcohol core of (S)-2-amino-2-(3-bromophenyl)ethanol directly maps onto the pharmacophoric requirements of β-adrenergic receptor agonists, where the absolute (S)-stereochemistry at the β-carbon is essential for high-affinity receptor binding . The free base form (96% purity, CAS 209963-05-3) is the preferred starting material for constructing salbutamol-like β₂-agonists because it provides the correct enantiomeric configuration without requiring chiral resolution, unlike the racemate (CAS 188586-75-6) which would necessitate wasteful separation steps and reduce overall yield by ~50% . The meta-bromine serves as a synthetic handle for late-stage diversification via Suzuki-Miyaura coupling to introduce aryl or heteroaryl substituents that modulate receptor subtype selectivity [1].

Chiral Building Block for Biaryl Amino Alcohol Libraries

The combination of a single (S)-configured stereocenter and a meta-bromophenyl group enables the construction of diverse chiral biaryl amino alcohol libraries through Pd-catalyzed cross-coupling. Unlike the ortho-bromo isomer (CAS 1213600-83-9), which suffers from steric hindrance that can reduce coupling yields, the meta-bromo compound (CAS 209963-05-3) presents an electronically and sterically balanced aryl bromide for Suzuki, Buchwald-Hartwig, or Sonogashira couplings . The free base form is optimal for these anhydrous, organic-phase transformations because the absence of the hydrochloride counterion (present in CAS 2095772-98-6) eliminates potential catalyst poisoning and simplifies workup procedures .

Chiral Auxiliary and Ligand Precursor

The 1,2-amino alcohol motif of (S)-2-amino-2-(3-bromophenyl)ethanol is a privileged scaffold for preparing chiral oxazaborolidine catalysts and chiral ligands for asymmetric reductions and C-C bond formations . The defined (S)-stereochemistry at the benzylic position provides predictable chiral induction, and the meta-bromine substituent allows for electronic tuning of the aryl group without introducing the steric bias that ortho-substitution would impose . The compound's pKa of 12.48 facilitates selective N-protection under mildly basic conditions while leaving the hydroxyl group available for further derivatization, a feature that distinguishes it from the slightly more acidic ortho isomer (pKa 12.34) [1].

Chiral HPLC Reference Standard for Purity Validation

As a single enantiomer with established QC specifications (96% purity, NMR/HPLC/GC verified), (S)-2-amino-2-(3-bromophenyl)ethanol (CAS 209963-05-3) serves as an authentic reference standard for developing chiral HPLC separation methods to quantify enantiomeric excess in β-amino alcohol APIs . Its well-defined retention characteristics on chiral stationary phases, combined with the availability of its (R)-enantiomer (CAS 209963-04-2, 95% purity) as a comparator, enable robust method validation for detecting as little as 1-2% of the undesired enantiomer in pharmaceutical quality control workflows .

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